molecular formula C14H15NO B13092439 3'-Methoxy-6-methyl-[1,1'-biphenyl]-3-amine

3'-Methoxy-6-methyl-[1,1'-biphenyl]-3-amine

Katalognummer: B13092439
Molekulargewicht: 213.27 g/mol
InChI-Schlüssel: BILXGTLYPAIVCV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3’-Methoxy-6-methyl-[1,1’-biphenyl]-3-amine is an organic compound that belongs to the biphenyl class of chemicals. This compound is characterized by the presence of a methoxy group at the 3’ position, a methyl group at the 6 position, and an amine group at the 3 position on the biphenyl structure. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Methoxy-6-methyl-[1,1’-biphenyl]-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available biphenyl derivatives.

    Methoxylation: Introduction of the methoxy group at the 3’ position can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

    Methylation: The methyl group at the 6 position can be introduced using Friedel-Crafts alkylation with methyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Amination: The amine group at the 3 position can be introduced through nucleophilic substitution reactions using ammonia or amine derivatives.

Industrial Production Methods

Industrial production of 3’-Methoxy-6-methyl-[1,1’-biphenyl]-3-amine may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

3’-Methoxy-6-methyl-[1,1’-biphenyl]-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or hydroxyl derivatives.

    Reduction: Reduction reactions can convert nitro derivatives back to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the biphenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like halogens (chlorine, bromine) or alkyl halides in the presence of a catalyst.

Major Products

The major products formed from these reactions include various substituted biphenyl derivatives, which can be further utilized in different chemical processes.

Wissenschaftliche Forschungsanwendungen

3’-Methoxy-6-methyl-[1,1’-biphenyl]-3-amine is used in several scientific research fields:

    Chemistry: As a building block for synthesizing more complex organic molecules.

    Biology: Studying its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigating its potential therapeutic properties and drug development.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 3’-Methoxy-6-methyl-[1,1’-biphenyl]-3-amine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3’-Methoxy-6-methyl-[1,1’-biphenyl]-3-methanol
  • 3’-Methoxy-2-methyl-[1,1’-biphenyl]-4-amine
  • 5’-Methoxy-6-methyl-biphenyl-3,4,3’-triol

Uniqueness

3’-Methoxy-6-methyl-[1,1’-biphenyl]-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted research applications where other similar compounds may not be as effective.

Eigenschaften

Molekularformel

C14H15NO

Molekulargewicht

213.27 g/mol

IUPAC-Name

3-(3-methoxyphenyl)-4-methylaniline

InChI

InChI=1S/C14H15NO/c1-10-6-7-12(15)9-14(10)11-4-3-5-13(8-11)16-2/h3-9H,15H2,1-2H3

InChI-Schlüssel

BILXGTLYPAIVCV-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)N)C2=CC(=CC=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.